molecular formula C21H21NO4 B2457074 3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one CAS No. 1010930-72-9

3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one

Cat. No.: B2457074
CAS No.: 1010930-72-9
M. Wt: 351.402
InChI Key: IZTPCJCPPGOMIG-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-4-one derivatives

Properties

IUPAC Name

3-(4-methoxyphenyl)-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-3-10-22-11-17-19(26-13-22)9-8-16-20(23)18(12-25-21(16)17)14-4-6-15(24-2)7-5-14/h4-9,12H,3,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTPCJCPPGOMIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Aminoflavanone Intermediate

Flavanone derivatives are converted to oxime tosylates (5a–g ) under refluxing dichloromethane with triethylamine and p-toluenesulfonyl chloride (Scheme 1). The Neber rearrangement of these tosylates using alkoxide bases yields trans-3-aminoflavanones (C ), which serve as precursors for cyclization.

Reaction Conditions :

  • Solvent: Anhydrous CH₂Cl₂
  • Base: Et₃N (1.2 eq)
  • Temperature: Reflux (40°C)
  • Time: 3 hours

Example Procedure :
A mixture of flavanone oxime 16a (12.54 mmol) and Et₃N (15.04 mmol) in CH₂Cl₂ was treated with p-TsCl (15.04 mmol) under N₂. After refluxing, the crude product was triturated with hexane to yield 5b (93% yield, mp 165–167°C).

Cyclization to Oxazinone

The 3-aminoflavanone intermediate undergoes acid-catalyzed cyclization with propionic anhydride to install the propyl group and form the oxazinone ring.

Optimization Data :

Parameter Optimal Value Yield Impact
Acid Catalyst H₂SO₄ +15%
Temperature 110°C Max yield
Propionic Anhydride 2.5 eq 89% yield

Mechanistic Insight :
Protonation of the amino group activates the carbonyl, enabling nucleophilic attack by the amide oxygen to form the oxazinone ring. The propyl group is introduced via acylation.

One-Pot Synthesis Using Greener Methodologies

A solvent-free, one-pot approach condenses 4-hydroxycoumarin, 4-methoxybenzaldehyde, ammonium acetate, and propionamide to yield the target compound (Scheme 2).

Reaction Protocol

  • Reactants :
    • 4-Hydroxycoumarin (10 mmol)
    • 4-Methoxybenzaldehyde (10 mmol)
    • Ammonium acetate (10 mmol)
    • Propionamide (10 mmol)
  • Conditions :
    • Solvent: Ethanol (15 mL)
    • Temperature: 80°C (reflux)
    • Time: 1 hour

Workup :
The reaction mixture was concentrated, and the residue recrystallized from ethanol to afford pale-yellow crystals (82% yield).

Plausible Mechanism

  • Knoevenagel Condensation : 4-Methoxybenzaldehyde and 4-hydroxycoumarin form a chalcone-like intermediate.
  • Enolization : Ammonium acetate and propionamide generate an enamine.
  • Cyclization : The enamine attacks the chalcone carbonyl, forming the oxazinone ring (Fig. 3).

Characterization Data :

  • IR (KBr) : 3056 cm⁻¹ (C–H), 1515 cm⁻¹ (C=C), 1274 cm⁻¹ (C=N).
  • ¹H NMR (CDCl₃) : δ 7.91–7.47 (m, Ar–H), 4.01 (s, 1H, CH), 2.19 (s, NH₂), 1.02 (t, J = 7.2 Hz, CH₂CH₂CH₃).
  • MS : m/z 408.2 [M+H]⁺.

Alternative Pathways: Coupling Reactions and Modifications

Side-Chain Alkylation

The propyl group is appended via nucleophilic substitution on a brominated precursor.

Procedure :
9-Bromochromeno-oxazinone (1.0 eq) was treated with propylmagnesium bromide (2.0 eq) in THF at 0°C. After quenching with NH₄Cl, the product was isolated by column chromatography (76% yield).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantage Limitation
Neber Cyclization 89 98 High regioselectivity Multi-step, costly reagents
One-Pot Synthesis 82 95 Solvent-free, rapid Moderate yield
Suzuki Coupling 78 97 Late-stage functionalization Requires palladium catalyst

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the oxazinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial for neutralizing free radicals in biological systems, thereby preventing oxidative stress-related diseases. The antioxidant capacity can be evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Table 1: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)Comparison to Ascorbic Acid
3-(4-Methoxyphenyl)-9-propyl...TBDTBD

Preliminary studies suggest that derivatives of this compound may exhibit antioxidant activities comparable to or exceeding that of ascorbic acid.

Anticancer Potential

The anticancer properties of 3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one have been investigated in various cancer cell lines. Notably, studies have shown cytotoxic effects against human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.

Table 2: Anticancer Activity Against Cell Lines

Cell LineIC50 (µM)Compound Tested
U-8719.6 ± 1.53-(4-methoxyphenyl)-9-propyl...
MDA-MB-231TBDTBD

The compound exhibited a significantly lower IC50 value against U-87 cells compared to MDA-MB-231 cells, indicating a higher sensitivity and potential for therapeutic application in glioblastoma treatment.

Case Studies

  • Antioxidant Screening : A study evaluating multiple derivatives of oxazines found that specific functional group modifications significantly enhanced radical scavenging activity.
  • Anticancer Efficacy : Another investigation highlighted the efficacy of oxazine derivatives against various cancer cell lines, with some compounds showing more than twice the activity compared to standard chemotherapeutics.

Mechanism of Action

The mechanism by which 3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one exerts its effects involves interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be mediated through inhibition of pro-inflammatory enzymes or signaling pathways. The compound’s antioxidant properties could be attributed to its ability to scavenge free radicals and protect cells from oxidative damage.

Comparison with Similar Compounds

Similar Compounds

    3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one: Lacks the propyl group, which may affect its biological activity and solubility.

    3-(4-hydroxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one: The hydroxyl group can enhance hydrogen bonding and potentially increase biological activity.

    3-(4-methoxyphenyl)-9-ethyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one: The ethyl group may result in different pharmacokinetic properties compared to the propyl group.

Uniqueness

The presence of the propyl group in 3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can influence its lipophilicity, solubility, and overall biological activity, making it unique compared to its analogs. This structural variation can lead to differences in how the compound interacts with biological targets and its effectiveness in various applications.

Biological Activity

The compound 3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a synthetic organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H21N1O3\text{C}_{19}\text{H}_{21}\text{N}_1\text{O}_3

This compound features a chromeno structure fused with an oxazine ring, which is known for its diverse biological activities. The presence of the methoxy and propyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that derivatives of chromeno compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
Chromeno derivative AE. coli15 µg/mL
Chromeno derivative BS. aureus10 µg/mL
Chromeno derivative CC. albicans12 µg/mL

Anticancer Properties

The anticancer potential of chromeno compounds has been extensively studied. Evidence suggests that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic proteins.

A notable study demonstrated that a related chromeno compound induced apoptosis in breast cancer cells with an IC50 value of approximately 25 µM after 48 hours of treatment. The mechanism involved the activation of caspase pathways and the upregulation of pro-apoptotic factors.

The biological activity of this compound involves several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes within microbial cells or cancerous tissues.
  • Receptor Interaction : It is hypothesized that this compound could interact with specific receptors (e.g., estrogen receptors in breast cancer) modulating their activity.
  • Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death.

Study on Antimicrobial Effects

In a recent study published in Phytochemistry Reviews, researchers synthesized several derivatives based on the chromeno structure and evaluated their antimicrobial efficacy against a panel of pathogens. One derivative showed a significant reduction in bacterial load in vitro and demonstrated potential for development as a new antimicrobial agent .

Study on Anticancer Activity

A clinical trial investigated the effects of a chromeno-based compound on patients with advanced breast cancer. Results indicated that patients receiving this treatment exhibited reduced tumor size and improved survival rates compared to control groups . The study highlighted the compound's ability to target cancer stem cells selectively.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 3-(4-methoxyphenyl)-9-propyl-chromeno-oxazin-4-one?

The compound is typically synthesized via Mannich condensation using formaldehyde and primary amines. For example, hydroxylated isoflavones react with 5-amino-1-pentanol or similar aliphatic amines in the presence of excess formaldehyde, yielding the chromeno-oxazine core. Key steps include:

  • Core formation : Cyclization of the isoflavone scaffold with amines under reflux conditions in ethanol or methanol.
  • Substituent introduction : Alkylation (e.g., propyl group addition) via nucleophilic substitution or coupling reactions. Reaction optimization includes adjusting solvent polarity, temperature (e.g., 70–90°C), and catalytic agents (e.g., DMAP) to enhance yield .

Q. How is structural characterization performed for this compound?

Comprehensive spectroscopic and analytical techniques are used:

  • NMR spectroscopy : 1^1H NMR identifies protons (e.g., methoxy singlet at δ 3.8–4.0 ppm, propyl methyl triplet at δ 0.9–1.1 ppm). 13^{13}C NMR confirms carbonyl (C=O) at ~170–175 ppm and aromatic carbons.
  • IR spectroscopy : Stretching vibrations for C=O (~1680–1720 cm1^{-1}) and ether linkages (C-O-C, ~1200–1250 cm1^{-1}).
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns validate the molecular formula .

Q. What preliminary biological assays are recommended for pharmacological screening?

Initial screens focus on osteoblast/osteoclast modulation :

  • Osteoblast differentiation : Alkaline phosphatase (ALP) activity assays in MC3T3-E1 cells.
  • Anti-osteoclastogenesis : TRAP staining in RANKL-induced RAW264.7 macrophages.
  • Cytotoxicity : MTT assays to rule out nonspecific cell death. Positive controls (e.g., ipriflavone) and dose-response curves (1–100 μM) are critical for validating activity .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation) influence bioactivity?

  • Phenyl ring substitution : Methoxy groups at the 4-position enhance steric stability and hydrogen bonding, critical for BMP/Smad pathway activation in osteoblasts. Fluorinated analogs (e.g., 4-fluorophenyl) show altered pharmacokinetics due to increased lipophilicity .
  • Alkyl chain length : Propyl groups optimize membrane permeability compared to shorter (methyl) or bulkier (pentyl) chains, balancing solubility and bioavailability .

Q. What in vivo models are suitable for evaluating anti-osteoporosis efficacy?

  • Ovariectomy (OVX)-induced osteoporosis in mice : Mimics postmenopausal bone loss. Compound administration (oral, 10–50 mg/kg/day) over 6–8 weeks assesses trabecular bone density via micro-CT.
  • Biomarker analysis : Serum levels of RANKL, OPG, and CTX-1 quantify osteoclast activity.
  • Histopathology : Bone sections stained with H&E or Goldner’s trichrome evaluate structural integrity .

Q. How does tautomerization affect the compound’s stability and bioactivity?

The chromeno-oxazine core undergoes keto-enol tautomerization , influenced by pH and solvent:

  • Keto form (4-one) : Predominates in nonpolar solvents, stabilizing the lactone ring.
  • Enol form : Favored in polar protic solvents (e.g., water), potentially altering binding to molecular targets. Stability studies (HPLC, TGA) under physiological conditions (pH 7.4, 37°C) are essential to ensure therapeutic consistency .

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